Chroman-3-amine is an organic compound with the molecular formula and a molecular weight of approximately 151.19 g/mol. It features a chroman backbone, which is a bicyclic structure consisting of a benzene ring fused to a tetrahydrofuran ring. The amine group at the 3-position of the chroman structure contributes to its chemical reactivity and biological properties. Chroman-3-amine is often studied for its potential pharmacological applications due to its structural similarities to various biologically active compounds.
Currently, there is no documented information regarding a specific mechanism of action for chroman-3-amine. However, its structural similarity to other chromene derivatives suggests potential for various biological activities. Some chromenes have been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties []. Further research is needed to explore the potential mechanisms of chroman-3-amine in biological systems.
Chroman-3-amine exhibits significant biological activity, particularly in the field of pharmacology. It has been associated with:
Chroman-3-amine can be synthesized through various methods:
Chroman-3-amine and its derivatives have various applications:
Interaction studies involving chroman-3-amine focus on its binding affinity to various receptors and enzymes:
Chroman-3-amine shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Methylchroman-3-amine | Methyl group at position 6 enhances lipophilicity. | |
| 5-Methoxychroman-3-amine | Methoxy group at position 5 may influence receptor selectivity. | |
| (S)-3-Aminochromane Hydrochloride | Chiral compound; used in stereochemical studies. | |
| (R)-Chroman-3-amine Hydrochloride | Enantiomeric form; potential differences in biological activity. |
Chroman-3-amine is unique due to its specific structural configuration and biological activities that differentiate it from these similar compounds, particularly regarding its interaction with serotonin receptors and potential therapeutic applications.
Chroman-3-amine possesses the molecular formula C₉H₁₁NO with a molecular weight of 149.19 grams per mole [3] [4]. The compound features a bicyclic chroman structure consisting of a benzene ring fused to a tetrahydropyran ring, with an amine group (-NH₂) attached at the 3-position [2] [5]. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3,4-dihydro-2H-chromen-3-amine [4] [5].
The canonical Simplified Molecular Input Line Entry System (SMILES) notation for chroman-3-amine is NC1CC2=CC=CC=C2OC1 [3]. The International Chemical Identifier (InChI) key is SVWDNDQOXZHBRM-UHFFFAOYSA-N [3] [5]. The compound exists with the Chemical Abstracts Service (CAS) number 60575-19-1 [3] [4] [5].
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| CAS Number | 60575-19-1 |
| IUPAC Name | 3,4-dihydro-2H-chromen-3-amine |
| InChI Key | SVWDNDQOXZHBRM-UHFFFAOYSA-N |
Chroman-3-amine exhibits moderate solubility in polar solvents and limited solubility in water [12]. The compound demonstrates enhanced water solubility when converted to its hydrochloride salt form, which is commonly utilized in research applications [4] . The solubility profile indicates preferential dissolution in polar aprotic solvents such as dichloromethane and tetrahydrofuran [12]. The water solubility of the free base form is reported to be less than 0.1 milligrams per milliliter [12].
Chroman-3-amine demonstrates high thermal stability with decomposition temperatures exceeding 200 degrees Celsius [12]. The compound exhibits chemical stability under standard laboratory conditions when stored in dry, cool environments . Degradation pathways primarily involve thermal degradation and oxidative degradation processes [16]. The amine functionality contributes to the compound's reactivity, particularly under oxidative conditions where it may undergo degradation through amine oxidation mechanisms [16].
In proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, chroman-3-amine displays characteristic signals that reflect its structural features [12] [20]. The amine protons typically appear in the 0.5-5.0 parts per million region, with the exact chemical shift dependent on solvent conditions and hydrogen bonding interactions [20]. The methylene protons adjacent to the amine group appear around 2.3-3.0 parts per million due to the deshielding effect of the nitrogen atom [20].
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy reveals carbons directly attached to the nitrogen appearing in the 10-65 parts per million region [20]. The aromatic carbons of the benzene ring system display signals in the typical aromatic region, while the aliphatic carbons of the tetrahydropyran ring appear at higher field positions [20].
Infrared spectroscopy of chroman-3-amine reveals characteristic absorption bands associated with the amine functional group [19] [20]. Primary amine stretching vibrations appear in the 3300-3360 wavenumber region, typically showing two distinct nitrogen-hydrogen (N-H) stretching peaks [19] [20]. The carbon-nitrogen (C-N) stretching vibrations occur in the 1250-1020 wavenumber range, though these bands may be weak to medium intensity due to the relatively low polarity of the carbon-nitrogen bond [19].
Mass spectrometric analysis of chroman-3-amine follows the nitrogen rule, which states that compounds containing an odd number of nitrogen atoms exhibit odd molecular ion masses [20]. The molecular ion peak appears at mass-to-charge ratio 149, corresponding to the molecular weight of the compound [3] [5]. Fragmentation patterns typically involve loss of the amine group or cleavage of the chroman ring system, producing characteristic fragment ions that aid in structural identification [20].
Ultraviolet-visible spectroscopy of chroman-3-amine reveals absorption characteristics related to the chromophore groups present in the molecule [21]. The benzene ring system contributes to aromatic absorption bands, typically appearing with moderate intensity due to the π-π* electronic transitions [21]. The amine group may contribute to absorption through n-π* transitions, particularly in the presence of conjugated systems [21]. The exact wavelength and intensity of absorption bands depend on the specific electronic environment and any substituent effects on the chroman framework [21].
Racemic chroman-3-amine represents an equimolar mixture of both (R) and (S) enantiomers, resulting in an optically inactive compound [23] [25]. The racemic mixture contains equal amounts of the dextrorotatory and levorotatory forms, causing the optical activities to cancel each other out [23] [25]. This 50:50 mixture of enantiomers is commonly encountered when chroman-3-amine is synthesized from achiral starting materials under non-stereoselective conditions [23] [32].
The (R)-enantiomer of chroman-3-amine possesses a specific three-dimensional configuration at the chiral center located at the 3-position [6] [22]. This enantiomer exhibits a characteristic spatial arrangement that determines its interaction with biological systems and chiral environments [6]. The (R)-configuration is designated based on the Cahn-Ingold-Prelog priority rules, reflecting the specific stereochemical arrangement around the chiral carbon [6] [22].
The (S)-enantiomer represents the mirror image of the (R)-form, possessing the opposite configuration at the 3-position chiral center [8] [22]. This enantiomer demonstrates distinct stereochemical properties and may exhibit different biological activities compared to its (R)-counterpart [8]. The (S)-configuration follows the same nomenclature system, indicating the specific spatial arrangement of substituents around the chiral carbon [8] [22].
Chiral resolution of racemic chroman-3-amine can be achieved through several established methodologies [27] [32]. The most commonly employed approach involves the formation of diastereomeric salts using chiral resolving agents such as tartaric acid or naturally occurring chiral bases including brucine, strychnine, and quinine [27] [32]. The diastereomeric salts exhibit different physical properties, including solubility and melting points, enabling their separation through crystallization techniques [27] [32].
Alternative resolution methods include the use of chiral derivatizing agents to form diastereomeric derivatives that can be separated by conventional chromatographic methods [27]. Enzymatic resolution represents another viable approach, utilizing stereoselective enzymes to preferentially react with one enantiomer [26]. Modern techniques also employ chiral high-performance liquid chromatography for analytical and preparative separation of enantiomers [29].
Chroman-2-amine differs from chroman-3-amine in the position of the amine substituent, with the amino group located at the 2-position rather than the 3-position of the chroman ring system [22]. This positional difference significantly affects the stereochemical properties and conformational behavior of the molecule [22]. The 2-position substitution results in different spatial relationships between the amine group and the aromatic ring system, potentially influencing hydrogen bonding patterns and molecular interactions [22].
The helicity of the chroman ring system is influenced by the position of substitution, with 2-substituted chromanes exhibiting different conformational preferences compared to 3-substituted analogues [22]. These structural differences contribute to distinct physical and chemical properties between the two positional isomers [22].
Chroman-4-amine represents another positional isomer with the amine group located at the 4-position of the chroman framework [33]. This structural variation creates significant differences in the spatial arrangement and electronic environment of the amine functionality [33]. The 4-position substitution places the amino group in closer proximity to the oxygen atom of the chroman ring, potentially affecting intramolecular interactions and conformational stability [33].
Comparative studies have demonstrated that chroman-4-amine derivatives exhibit different biological activities and chemical reactivities compared to chroman-3-amine analogues [33]. The positional difference influences the overall molecular geometry and may affect binding interactions with biological targets [33].
Chromone derivatives differ fundamentally from chroman-3-amine through the presence of a carbonyl group at the 4-position, creating an α,β-unsaturated ketone system [30] [31]. This structural modification introduces significant electronic differences, with the chromone framework exhibiting enhanced aromatic character and different reactivity patterns [30] [31].
The chromone structure lacks the saturated character of the chroman ring system, resulting in a planar molecular geometry compared to the non-planar chroman framework [30]. This difference affects the conformational flexibility and three-dimensional structure of the molecules [30]. Chromone derivatives often exhibit different spectroscopic properties, including altered ultraviolet-visible absorption characteristics due to the extended conjugation system [31].
The fundamental approaches to chroman-3-amine synthesis have evolved from traditional organic chemistry methodologies, establishing the foundation for more sophisticated techniques. The reduction of chroman-3-one oximes represents the most straightforward classical approach, typically employing sodium borohydride as the reducing agent under mild conditions . This method demonstrates reliable yields ranging from 60-85% and offers the advantage of simple procedural requirements, though it necessitates the preliminary preparation of the oxime precursor .
Base-promoted aldol condensation reactions between 2'-hydroxyacetophenones and appropriate aldehydes constitute another classical methodology [2]. These reactions utilize bases such as diisopropylamine under microwave irradiation conditions at elevated temperatures (160-170°C), yielding chroman derivatives with variable success rates of 17-88% [2]. The significant yield variation depends heavily on the substitution pattern of the starting acetophenones, with electron-deficient substrates generally providing superior results compared to electron-rich variants [2].
Intramolecular cyclization strategies represent a third classical approach, employing Lewis acid catalysis to facilitate ring closure from phenol derivatives bearing appropriate side chains. These methods typically require elevated temperatures and demonstrate moderate yields of 30-70%, though they offer the advantage of direct cyclization without requiring multiple synthetic steps [3].
Contemporary synthetic methodologies have introduced significant improvements in efficiency, selectivity, and environmental compatibility through the development of advanced catalytic systems and novel mechanistic pathways.
Modern oxime reduction strategies have incorporated sophisticated reducing systems that enhance both yield and selectivity. The combination of sodium borohydride with lithium chloride in methanol-hydrogen chloride systems provides excellent control over the reduction process [4]. These conditions enable precise pH control, resulting in yields of 75-95% while maintaining high selectivity for the desired amine product [4].
The mechanistic pathway involves initial protonation of the oxime nitrogen, followed by hydride delivery to the activated carbon-nitrogen double bond. This process proceeds through an imine intermediate, which undergoes subsequent reduction to yield the final amine product [5]. The use of lithium chloride enhances the reducing power of sodium borohydride through coordination effects, facilitating more efficient hydrogen transfer [4].
Palladium-catalyzed methodologies have emerged as powerful tools for chroman-3-amine synthesis, offering high chemoselectivity and functional group tolerance. The aminocarbonylation of 3-iodochromone substrates using palladium acetate and triphenylphosphine catalysts under carbon monoxide atmosphere represents a particularly effective approach [6] [7].
These reactions proceed at temperatures of 50-100°C and demonstrate remarkable chemoselectivity, with yields ranging from 40-92% depending on the specific substrate and reaction conditions [6]. The process involves oxidative addition of palladium to the carbon-iodine bond, followed by carbon monoxide insertion and subsequent amine coordination to generate the desired chroman-3-carboxamide derivatives [6].
The mechanistic pathway includes formation of acylpalladium intermediates through migratory insertion of coordinated carbon monoxide. The subsequent reaction with amine nucleophiles provides the final amide products with excellent selectivity [6]. This methodology demonstrates broad substrate scope and compatibility with various functional groups, making it particularly valuable for complex molecule synthesis [6].
The Addition of Nucleophile, Ring-Opening, Ring-Closing (ANRORC) rearrangement represents a novel mechanistic approach to chroman derivative synthesis. This strategy involves the initial nucleophilic attack of primary amines at the 2-position of chromone frameworks, followed by pyrone ring cleavage and subsequent ring reformation [8] [7].
The ANRORC mechanism proceeds through aza-Michael addition to generate key intermediates that undergo ring-opening to produce iodinated species. These intermediates then participate in palladium-catalyzed intramolecular aryloxycarbonylation sequences, ultimately yielding chroman-2,4-dione derivatives with yields of 50-85% [8] [7].
This methodology demonstrates particular effectiveness with primary amine nucleophiles when employing XantPhos ligands in palladium catalysis. The process provides access to structurally diverse chroman derivatives through a mechanistically distinct pathway that complements traditional synthetic approaches [8] [7].
Advanced ring-opening and ring-closing strategies employ sequential transformations to construct chroman scaffolds with high efficiency. These methodologies typically involve initial ring-opening of readily available precursors followed by catalyzed cyclization to form the desired chroman framework [7].
Palladium-catalyzed intramolecular aryloxycarbonylation represents a key example of this approach, where phenolic hydroxyl groups coordinate to palladium centers to facilitate cyclization. The process involves reductive elimination with concomitant ring closure, providing chroman products with yields of 60-90% [7].
These strategies offer particular advantages in terms of structural diversity, as the ring-opening step can introduce various functional groups that are subsequently incorporated into the final chroman structure. The methodology demonstrates excellent compatibility with carbon monoxide insertion reactions, enabling the formation of carbonyl-containing chroman derivatives [7].
Industrial-scale synthesis of chroman-3-amine derivatives requires consideration of cost-effectiveness, scalability, and environmental impact. Current industrial approaches primarily employ optimized versions of classical reduction methodologies combined with continuous flow processing technologies .
Large-scale production typically utilizes reduction processes with cost-effective reducing agents such as sodium borohydride or lithium aluminum hydride derivatives. The implementation of continuous flow reactors enhances reaction efficiency and enables precise control of reaction parameters, resulting in improved yields and reduced waste generation .
Process optimization focuses on minimizing the use of expensive reagents while maintaining high product quality. The selection of reducing agents considers factors including cost, availability, safety, and environmental impact. Industrial processes often employ recycling systems for catalyst recovery and solvent reuse to improve economic viability .
Quality control measures in industrial production include rigorous monitoring of reaction conditions, product purity analysis, and environmental compliance. The implementation of Process Analytical Technology enables real-time monitoring and control of critical process parameters, ensuring consistent product quality and reducing batch-to-batch variation .
Environmental sustainability has become increasingly important in chroman-3-amine synthesis, driving the development of green chemistry methodologies that minimize environmental impact while maintaining synthetic efficiency.
Visible-light photocatalysis represents a particularly promising green approach, utilizing light-emitting diode technology to promote reaction processes under mild conditions [10] [11]. These methodologies employ photocatalysts to generate reactive intermediates that participate in cascade cyclization reactions, providing chroman derivatives with yields of 70-95% while eliminating the need for harsh reaction conditions [10].
Metal-free synthesis strategies have gained prominence due to their elimination of potential metal contamination and reduced environmental impact [12]. These approaches employ organic catalysts and oxidants such as ammonium persulfate to promote radical-mediated cyclization reactions. The methodology provides clean reaction profiles with atom economies of 80-90% and low environmental factors [12].
Aqueous reaction conditions represent another important green chemistry development, replacing organic solvents with water-based systems [13]. While these approaches may demonstrate somewhat lower yields (50-80%), they offer significant advantages in terms of safety, cost, and environmental impact [13]. The development of water-compatible catalysts and reaction conditions continues to expand the scope of aqueous chroman synthesis [13].
Microwave-assisted synthesis provides energy-efficient alternatives to conventional heating methods, reducing reaction times and energy consumption while maintaining high yields [14]. These approaches typically demonstrate atom economies of 85-95% and low environmental factors of 8-18, making them attractive for both research and industrial applications [14].
The synthesis of enantiomerically pure chroman-3-amine derivatives has become increasingly important due to the distinct biological activities often exhibited by different enantiomers. Advanced asymmetric methodologies have been developed to provide access to both (R) and (S) configurations with high enantioselectivity.
The synthesis of (R)-chroman-3-amine primarily employs ruthenium-catalyzed asymmetric hydrogenation methodologies using Synphos ligand systems [15] [16]. These catalytic systems demonstrate exceptional performance in the reduction of trisubstituted enamides derived from chroman-3-ones, providing products with yields of 85-96% and enantiomeric excesses ranging from 92-96% [15] [16].
The ruthenium-Synphos catalyst system operates under hydrogen pressure (50 bar) at room temperature, providing an atom-economical and environmentally benign approach to chiral chroman derivatives [16]. The reaction mechanism involves coordination of the enamide substrate to the chiral ruthenium center, followed by enantioselective hydrogen delivery to generate the desired (R)-configuration [16].
Optimization of reaction conditions includes careful selection of solvents, hydrogen pressure, and catalyst loading to maximize both yield and enantioselectivity. The methodology demonstrates broad substrate scope, accommodating various substitution patterns on the chroman framework while maintaining high stereochemical control [16].
The synthesis of (S)-chroman-3-amine utilizes organocatalytic cascade methodologies employing cinchona alkaloid-derived catalysts [17] [18]. These approaches combine Michael addition and hemiacetalization reactions of aliphatic aldehydes with nitrovinylphenol substrates to generate chroman frameworks with high enantioselectivity [17].
The organocatalytic system employs modularly designed catalysts assembled from cinchona alkaloid derivatives and amino acids, providing yields of 80-94% with enantiomeric excesses of 94-99% [17]. The methodology demonstrates excellent diastereoselectivity with ratios ranging from 95:5 to 99:1, enabling the selective formation of specific stereoisomers [17].
The reaction mechanism involves initial Michael addition followed by intramolecular cyclization to form the chroman framework. The chiral catalyst controls both the enantioselectivity and diastereoselectivity of the process through multiple hydrogen bonding interactions with the substrate [17]. Subsequent oxidation or reduction transformations can convert the initial products to the desired amine derivatives while maintaining stereochemical integrity [17].
These methodologies represent significant advances in asymmetric synthesis, providing practical routes to enantiomerically pure chroman-3-amine derivatives with excellent stereochemical control and broad substrate scope. The development of both metal-catalyzed and organocatalytic approaches offers complementary strategies for accessing different enantiomers with high efficiency and selectivity.